molecular formula C47H62N11NaO16S3 B023032 Thymopentin-sits CAS No. 107878-40-0

Thymopentin-sits

Cat. No. B023032
M. Wt: 1156.3 g/mol
InChI Key: HHQLLWSSNCJXBL-SPUIKNHMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Thymopentin-sits, also known as TP5-sits, is a synthetic peptide that is derived from thymopoietin. It is a potent immunomodulatory agent that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Thymopentin-sits has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to enhance immune function, modulate cytokine production, and regulate T-cell activation. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development and as an adjuvant therapy in cancer treatment.

Mechanism Of Action

Thymopentin-sits exerts its immunomodulatory effects by binding to the CD4 receptor on T-cells. This binding leads to the activation of intracellular signaling pathways that regulate T-cell activation and cytokine production. Thymopentin-sits has also been shown to increase the expression of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important cytokines involved in immune function.

Biochemical And Physiological Effects

Thymopentin-sits has been shown to have a variety of biochemical and physiological effects on the immune system. It has been demonstrated to enhance T-cell proliferation, increase cytokine production, and regulate the differentiation of T-cells. Additionally, Thymopentin-sits has been shown to increase the number of circulating T-cells and improve the function of natural killer (NK) cells.

Advantages And Limitations For Lab Experiments

Thymopentin-sits has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a well-defined mechanism of action. Additionally, Thymopentin-sits has been extensively studied, and its effects on the immune system are well-characterized. However, there are also some limitations to using Thymopentin-sits in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on Thymopentin-sits. One area of interest is its potential use in cancer immunotherapy. Thymopentin-sits has been shown to enhance the function of T-cells and NK cells, which are important in the immune response to cancer. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development. It has been shown to enhance the immune response to vaccines, and may be useful in developing new vaccines for infectious diseases. Finally, there is ongoing research into the development of more stable and effective analogs of Thymopentin-sits that may have improved therapeutic potential.
Conclusion:
Thymopentin-sits is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various diseases. Its immunomodulatory effects have been well-characterized, and it has shown promise as a potential therapy for cancer, autoimmune disorders, and infectious diseases. While there are limitations to using Thymopentin-sits in lab experiments, its potential therapeutic benefits make it an important area of research for the future.

Synthesis Methods

Thymopentin-sits is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.

properties

CAS RN

107878-40-0

Product Name

Thymopentin-sits

Molecular Formula

C47H62N11NaO16S3

Molecular Weight

1156.3 g/mol

IUPAC Name

sodium;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(E)-2-(4-acetamido-2-sulfophenyl)ethenyl]-3-sulfophenyl]carbamothioylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C47H63N11O16S3.Na/c1-25(2)40(44(66)56-36(45(67)68)21-27-9-17-32(60)18-10-27)58-43(65)35(24-39(61)62)55-41(63)33(7-4-5-19-48)54-42(64)34(8-6-20-51-46(49)50)57-47(75)53-31-16-14-29(38(23-31)77(72,73)74)12-11-28-13-15-30(52-26(3)59)22-37(28)76(69,70)71;/h9-18,22-23,25,33-36,40,60H,4-8,19-21,24,48H2,1-3H3,(H,52,59)(H,54,64)(H,55,63)(H,56,66)(H,58,65)(H,61,62)(H,67,68)(H4,49,50,51)(H2,53,57,75)(H,69,70,71)(H,72,73,74);/q;+1/p-1/b12-11+;/t33-,34-,35-,36-,40-;/m0./s1

InChI Key

HHQLLWSSNCJXBL-SPUIKNHMSA-M

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+]

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+]

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+]

sequence

RKDVY

synonyms

SITS-TP-5
thymopentin-SITS
thymopoietin pentapeptide-stilbene isothiocyanate

Origin of Product

United States

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